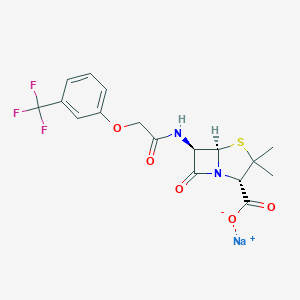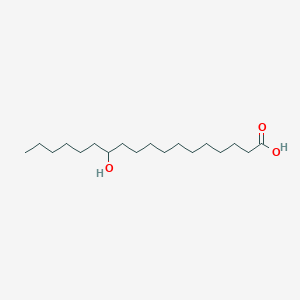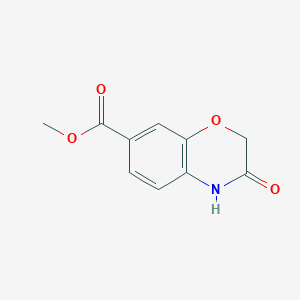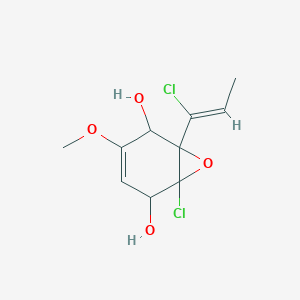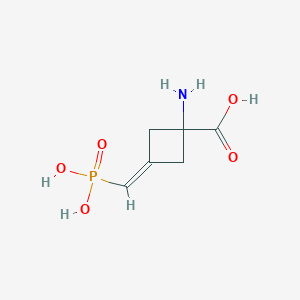
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid (also known as CPPene) is a cyclic analog of the amino acid glutamate. It is a potent inhibitor of the enzyme aminopeptidase N (APN), which is involved in the regulation of various physiological processes. CPPene has been extensively studied for its potential applications in cancer therapy, inflammation, and other diseases.
Wirkmechanismus
CPPene acts as a competitive inhibitor of APN, which is a zinc-dependent metalloprotease that is involved in the regulation of various physiological processes, including angiogenesis, inflammation, and tumor growth. By inhibiting APN, CPPene can block the production of various bioactive peptides, such as angiotensin II and bradykinin, which are involved in these processes.
Biochemical and physiological effects:
CPPene has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. CPPene can also inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. Additionally, CPPene has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPPene has several advantages as a research tool. It is a potent and specific inhibitor of APN, which makes it a valuable tool for studying the role of APN in various physiological processes. Additionally, CPPene has been shown to be effective in vivo, which makes it a useful tool for studying the effects of APN inhibition in animal models of disease.
However, there are also some limitations to the use of CPPene in lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, CPPene has been shown to have some toxicity in vivo, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on CPPene. One area of interest is the development of more potent and selective inhibitors of APN. Additionally, there is interest in exploring the potential applications of CPPene in the treatment of other diseases, such as inflammation and cardiovascular disease. Finally, there is interest in exploring the potential use of CPPene as a diagnostic tool for various diseases, such as cancer.
Synthesemethoden
CPPene can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Staudinger reaction. The most commonly used method involves the reaction of diethyl 1-(chloromethyl)phosphonate with cyclobutanone in the presence of sodium hydride and a base catalyst.
Wissenschaftliche Forschungsanwendungen
CPPene has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CPPene has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
CAS-Nummer |
140480-88-2 |
|---|---|
Produktname |
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid |
Molekularformel |
C6H10NO5P |
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
1-amino-3-(phosphonomethylidene)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h3H,1-2,7H2,(H,8,9)(H2,10,11,12) |
InChI-Schlüssel |
TUMBRQYLINUHAB-UHFFFAOYSA-N |
SMILES |
C1C(=CP(=O)(O)O)CC1(C(=O)O)N |
Kanonische SMILES |
C1C(=CP(=O)(O)O)CC1(C(=O)O)N |
Synonyme |
1-amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid cyclobutylene AP5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




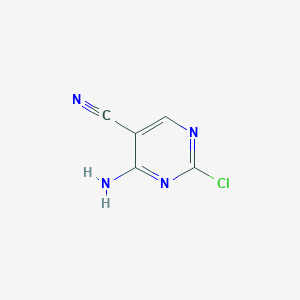

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)

